molecular formula C18H35CuO2 B12449001 Copper(1+) stearate CAS No. 20563-00-2

Copper(1+) stearate

Cat. No.: B12449001
CAS No.: 20563-00-2
M. Wt: 347.0 g/mol
InChI Key: FPHREELHOCEQEA-UHFFFAOYSA-M
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Description

Copper(1+) stearate (CuSt₂) is a metal carboxylate formed by the reaction of stearic acid with copper(I) ions. It is synthesized via precipitation, where aqueous sodium stearate (NaSt) reacts with copper salts under controlled conditions (75°C, 500 rpm), yielding light blue layered crystals . Structurally, CuSt₂ adopts a monoclinic lattice with a bilayer spacing of 4.5 nm, distinct from magnesium stearate (MgSt₂, orthorhombic) but similar to cobalt stearate (CoSt₂, monoclinic) . Its carboxylate groups exhibit asymmetric and symmetric vibrational modes at 1,587 cm⁻¹ and 1,419 cm⁻¹, respectively, indicative of a bridged coordination structure .

CuSt₂ is thermally unstable compared to other metal stearates, with a decomposition onset at 255°C and a low activation energy (18 kJ/mol) .

Properties

CAS No.

20563-00-2

Molecular Formula

C18H35CuO2

Molecular Weight

347.0 g/mol

IUPAC Name

copper(1+);octadecanoate

InChI

InChI=1S/C18H36O2.Cu/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2-17H2,1H3,(H,19,20);/q;+1/p-1

InChI Key

FPHREELHOCEQEA-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)[O-].[Cu+]

Origin of Product

United States

Preparation Methods

Reduction Using Tin(II) 2-Ethylhexanoate

The reduction of copper(II) stearate with tin(II) 2-ethylhexanoate represents one of the most efficient methods for synthesizing copper(I) stearate. This method has been developed as an alternative to more complex and time-consuming traditional approaches.

The general reaction can be represented as:

2Cu(II)(O₂CR)₂ + Sn(II)(O₂CR')₂ → 2Cu(I)(O₂CR) + Sn(IV)(O₂CR')₂(O₂CR)₂

Where R represents the stearate chain (C₁₇H₃₅) and R' represents the 2-ethylhexanoate group.

This preparation method offers several significant advantages:

  • Short reaction time compared to traditional methods
  • Simple apparatus requirements and straightforward work-up procedure
  • High product purity (65-85% yield)
  • Freedom from excess carboxylic acid or coordinating solvent in the final product

The detailed procedure involves the following steps:

  • Preparation of a mixture of copper(II) stearate and tin(II) 2-ethylhexanoate in dichloromethane (CH₂Cl₂) under inert atmosphere conditions
  • Stirring at room temperature until the solution color changes from blue (characteristic of copper(II) compounds) to a faint grey-green color
  • Filtration and isolation of the copper(I) stearate product

Critical factors affecting the success of this synthesis include:

  • Maintaining an inert atmosphere throughout the reaction
  • Using copper(II) stearate free from insoluble impurities such as copper oxides or halides
  • Proper filtration techniques to prevent loss of the fine copper(I) product

Comparative Analysis of Reducing Agents

While tin(II) 2-ethylhexanoate is the most documented reducing agent for this transformation, other reducing agents can potentially be employed for the preparation of copper(I) stearate. Table 1 provides a comparative analysis of various reducing agents that could theoretically be used for this synthesis based on their redox potentials and reactivity patterns.

Table 1: Comparative Analysis of Potential Reducing Agents for Copper(I) Stearate Synthesis

Reducing Agent Reaction Medium Temperature (°C) Reaction Time Advantages Limitations
Tin(II) 2-ethylhexanoate CH₂Cl₂ Room temperature ~4 hours High purity, simple work-up, no coordinating solvents in product Requires inert atmosphere
Sodium borohydride* Toluene Variable Not specified Potential for high yields May require surface modification, limited stability data
Hydrogen peroxide** Water 75-85 2-3 hours Environmental friendly, simple procedure May not selectively produce Cu(I) oxidation state

Based on adaptation of methods for copper nanoparticle synthesis
*
Based on catalytic synthesis approaches for copper(II) compounds

Direct Synthesis Approaches

While reduction methods are more common, direct synthesis approaches for copper(I) stearate have also been explored. These methods aim to produce the target compound without going through a copper(II) intermediate.

Adapted Thermal Decomposition Method

Drawing from thermal decomposition approaches used for copper nanoparticle synthesis, a potential direct synthesis route for copper(I) stearate could involve controlled thermal conditions with appropriate precursors.

A proposed adaptation based on related synthesis methods would involve:

  • Combining copper(I) precursors (such as copper(I) acetate) with stearic acid
  • Conducting the reaction in a suitable non-coordinating solvent like octadecene
  • Maintaining inert atmosphere conditions to prevent oxidation to copper(II)
  • Careful temperature control to promote formation of the desired copper(I) stearate

The reaction temperature and precursor selection are critical factors in determining the success of this approach. Temperatures typically range from 160-290°C depending on the specific reaction setup and desired product characteristics.

Advanced Preparation Techniques

Recent developments in synthetic methodology have led to more sophisticated approaches for preparing copper(I) stearate with enhanced control over product purity and properties.

Non-Aqueous Single-Phase Procedures

A promising approach for copper(I) stearate synthesis involves adapting non-aqueous single-phase procedures originally developed for copper organosols. This method typically begins with copper(II) stearate as a precursor and employs controlled reduction conditions.

The key aspects of this approach include:

  • Use of copper(II) stearate as the Cu(II) precursor dissolved in an appropriate organic solvent
  • Carefully controlled reduction under nitrogen atmosphere
  • Potential for surface modification with thiol-containing compounds to stabilize the copper(I) oxidation state

This approach offers the advantage of potentially producing highly stable copper(I) stearate with controlled properties, though careful attention to reaction conditions is essential to prevent further reduction to metallic copper.

Comparative Evaluation of Preparation Methods

The various preparation methods for copper(I) stearate can be evaluated based on multiple criteria including efficiency, scalability, environmental impact, and product purity. Table 2 provides a comprehensive comparison of the primary synthesis routes.

Table 2: Comprehensive Comparison of Copper(I) Stearate Preparation Methods

Preparation Method Reaction Efficiency Product Purity Scalability Environmental Considerations Cost Factors
Reduction with tin(II) 2-ethylhexanoate High (65-85% yield) High (>95%) Moderate Requires organic solvents, inert gas Moderate (tin reagent cost)
Adapted thermal decomposition Moderate (estimated) Variable Limited High energy consumption Moderate to high
Non-aqueous single-phase Moderate to high High with surface stabilization Limited Requires organic solvents, inert gas Moderate to high

Critical Parameters for Successful Synthesis

Several critical parameters must be carefully controlled to ensure successful preparation of copper(I) stearate regardless of the specific method employed:

Oxidation State Control

The primary challenge in copper(I) stearate synthesis lies in maintaining the copper in its +1 oxidation state, which is less stable than the +2 state under ambient conditions. This requires:

  • Strict exclusion of oxygen throughout the synthesis and storage
  • Selection of appropriate reducing agents that provide the correct redox potential
  • Use of stabilizing ligands or reaction conditions that preferentially stabilize Cu(I) over Cu(II)

Reaction Medium and Conditions

The choice of reaction medium significantly impacts the success of copper(I) stearate preparation:

  • Non-polar organic solvents like dichloromethane or toluene are typically preferred
  • Reaction temperature must be carefully controlled to prevent thermal decomposition
  • The presence of water should generally be avoided to prevent hydrolysis reactions
  • An inert atmosphere (typically nitrogen or argon) is essential

Analytical Characterization of Copper(I) Stearate

Proper characterization of the synthesized copper(I) stearate is crucial to confirm its identity and purity. Multiple analytical techniques are employed for this purpose:

  • Infrared spectroscopy (FTIR) to identify characteristic carboxylate stretching bands
  • Elemental analysis to confirm copper content and oxidation state
  • X-ray diffraction (XRD) to determine crystalline structure
  • Mass spectrometry for molecular weight confirmation
  • Thermal analysis techniques such as TGA (Thermogravimetric Analysis) to assess thermal stability

The characteristic FTIR signals for copper(I) stearate differ from those of copper(II) stearate, particularly in the carboxylate stretching region, providing a useful means of distinguishing between these compounds.

Chemical Reactions Analysis

Metathesis Reaction

Aqueous copper sulfate reacts with sodium stearate:

CuSO4+2C17H35COONa(C17H35COO)2Cu+Na2SO4\text{CuSO}_4 + 2\text{C}_{17}\text{H}_{35}\text{COONa} \rightarrow (\text{C}_{17}\text{H}_{35}\text{COO})_2\text{Cu} \downarrow + \text{Na}_2\text{SO}_4

Product : Blue-green amorphous solid, insoluble in water or ethanol .

Thermal Decomposition

Upon ignition, copper(1+) stearate undergoes combustion:

(C17H35COO)2Cu+52O2ΔCuO+36CO2+35H2O(\text{C}_{17}\text{H}_{35}\text{COO})_2\text{Cu} + 52\text{O}_2 \xrightarrow{\Delta} \text{CuO} + 36\text{CO}_2 \uparrow + 35\text{H}_2\text{O} \uparrow

Observations :

  • Burns with a green flame, transitioning to black CuO residue.

  • Melting point: ~250°C .

Catalytic Activity

Copper stearate enhances oxidation and cracking processes in industrial applications:

Heavy Oil Oxidation

  • Role : Homogeneous catalyst in in-situ combustion (ISC) for oil recovery.

  • Mechanism :

    • Lowers ignition temperature by 15–20°C.

    • Reduces activation energy by 30–40 kJ/mol.

    • Increases coke burning efficiency by 25% .

Surface Reactions and Oxidation

Stearic acid reacts with copper surfaces to form copper stearate monolayers:

Cu+12O2+H2OCu2++2OH\text{Cu} + \frac{1}{2}\text{O}_2 + \text{H}_2\text{O} \rightarrow \text{Cu}^{2+} + 2\text{OH}^- 2C17H35COOH+Cu2+(C17H35COO)2Cu+2H+2\text{C}_{17}\text{H}_{35}\text{COOH} + \text{Cu}^{2+} \rightarrow (\text{C}_{17}\text{H}_{35}\text{COO})_2\text{Cu} + 2\text{H}^+

Key Findings :

  • Reaction rate decreases with longer fatty acid chains (e.g., stearic acid reacts in 25–40 days at ambient conditions).

  • Infrared spectroscopy confirms intermediate copper carboxylate species at 1614 cm⁻¹ during C6–C10 reactions .

Redox Behavior

Copper stearate participates in redox cycles, generating reactive oxygen species (ROS):

Cu++H2O2Cu2++OH+OH\text{Cu}^+ + \text{H}_2\text{O}_2 \rightarrow \text{Cu}^{2+} + \cdot\text{OH} + \text{OH}^-

Impact :

  • Induces oxidative stress in biological systems.

  • Damages biomolecules (lipids, DNA) via hydroxyl radicals .

Comparative Reaction Data

Reaction Type Conditions Key Metrics Source
Synthesis (Redox)80°C, H₂O₂ catalystPurity: 99.2%, Cu: 10.55 wt%
Thermal Decomposition>250°CResidue: CuO, CO₂, H₂O
Catalytic Oil Oxidation190°C, porous mediaIgnition temp reduction: 20°C
Surface Reaction (C18)Ambient, Cu-Zn alloyCompletion time: 25–40 days

Scientific Research Applications

Catalytic Applications

1. In-Situ Combustion in Heavy Oil Oxidation

Recent studies have highlighted the effectiveness of copper(1+) stearate as a catalyst for improving the oxidation performance of heavy oils during in-situ combustion processes. Researchers from Kazan Federal University demonstrated that this compound enhances oxidation, reduces activation energy, and increases coke burning efficiency compared to traditional catalysts like nickel stearate and copper oxide .

  • Mechanism of Action : The compound acts as a homogeneous catalyst, facilitating low-temperature combustion stages that are typically not activated by other catalysts. As it decomposes, it forms nanoparticles of copper oxide, which continue to catalyze reactions at higher temperatures .

2. Decomposition of Hydroperoxides

This compound has also been utilized in the catalysis of hydroperoxide decomposition. This application is significant in various chemical processes where controlled decomposition is necessary for the production of reactive intermediates .

Industrial Applications

1. Antifouling Paints

This compound is employed in the formulation of antifouling paints due to its biocidal properties. It prevents the growth of marine organisms on submerged surfaces, thereby extending the lifespan of ships and underwater structures .

2. Metal Finishing and Coatings

The compound finds applications in metal finishing processes where it serves as a lubricant and protective coating. Its ability to reduce friction and wear makes it valuable in manufacturing environments .

Case Studies

Study Application Findings
Kazan Federal University (2018)Heavy Oil OxidationDemonstrated enhanced catalytic activity compared to nickel stearate; effective at both low and high temperatures .
Research on Hydroperoxide DecompositionCatalytic ProcessesShowed efficient decomposition rates, contributing to safer chemical manufacturing practices .

Mechanism of Action

The mechanism of action of copper(1+) stearate involves the generation of reactive oxygen species (ROS) that cause oxidative damage to microbial membranes. Copper ions released from the compound can disrupt the RNA and membranes of microorganisms, leading to their inactivation . This multifaceted mechanism makes this compound an effective antimicrobial agent.

Comparison with Similar Compounds

Key Insights :

  • CuSt₂ and CoSt₂ share monoclinic structures and bridged carboxylate coordination, while MgSt₂ adopts an orthorhombic lattice with bidentate coordination.
  • The tilted alkyl chains in CuSt₂ and CoSt₂ (monoclinic) contrast with MgSt₂’s perpendicular chains (orthorhombic), affecting packing density and solubility .
2.2 Thermal Behavior
Property CuSt₂ CoSt₂ MgSt₂
Melting Point (DSC) 111°C 159°C 115°C
Phase Transition 117°C (optical) 159°C (optical) 160°C (optical)
Decomposition Onset 255°C 342°C 322°C
Activation Energy 18 kJ/mol 22 kJ/mol (estimated) 25 kJ/mol (estimated)
Residual Mass at 600°C 39.2% 31.8% 22.0%

Key Insights :

  • CuSt₂ has the lowest thermal stability, with decomposition starting at 255°C, likely due to weaker Cu–O bonds and lower activation energy.
  • CoSt₂ exhibits superior thermal resistance (decomposition at 342°C), making it suitable for high-temperature applications.
  • Residual mass trends correlate with metal oxide content: CuSt₂ leaves more carbonized byproducts (39.2%) than MgSt₂ (22.0%) .
2.3 Catalytic Performance in PVC Dehydrochlorination
Property CuSt₂ CoSt₂ MgSt₂
Activation Energy 107 kJ/mol 105 kJ/mol 114 kJ/mol
Induction Time Moderate Longest Shortest
Stability at 160°C Low High Moderate

Key Insights :

  • CoSt₂ is the most effective catalyst, reducing PVC dehydrochlorination activation energy from 175 kJ/mol (pure PVC) to 105 kJ/mol .
  • CuSt₂ accelerates degradation but is less stable at elevated temperatures, limiting its utility in prolonged processes.
  • All three stearates lower PVC stability by providing alternative low-energy decomposition pathways .
2.4 Elemental Composition

EDX analyses reveal slight deviations from theoretical metal content:

  • CuSt₂ : Cu content ~11.5% (theoretical: 12.2%), C ~68.2% (theoretical: 67.8%) .
  • CoSt₂ : Co ~10.8% (theoretical: 11.0%), C ~68.5% .
  • MgSt₂ : Mg ~4.3% (theoretical: 4.5%), C ~69.0% .

Biological Activity

Copper(1+) stearate, also known as cuprous stearate, is a compound formed from the reaction of stearic acid and copper(I) ions. This compound has garnered interest due to its potential biological activities, including antimicrobial properties, effects on lipid metabolism, and applications in various biomedical fields. This article delves into the biological activity of this compound, supported by data tables, research findings, and case studies.

  • IUPAC Name : Copper(I) octadecanoate
  • Molecular Formula : C36H70CuO4
  • Molecular Weight : 630.5 g/mol
  • CAS Number : 660-60-6

Biological Activity Overview

Copper compounds, particularly copper stearates, have been studied for their biological activities. The following sections will highlight key areas of research regarding the biological effects of this compound.

Antimicrobial Properties

Research indicates that copper stearate exhibits significant antimicrobial activity against various pathogens. A study demonstrated that copper stearate can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus. The mechanism is thought to involve the release of cuprous ions, which disrupt cellular processes in microorganisms.

PathogenInhibition Zone (mm)Concentration (mg/mL)
Escherichia coli151
Staphylococcus aureus181

Effects on Lipid Metabolism

Copper plays a crucial role in lipid metabolism. A study involving rats showed that varying copper levels influenced fatty acid composition in tissues. Specifically, low copper intake resulted in increased levels of stearic acid in plasma and liver phospholipids. Conversely, supplementation with copper led to an increase in palmitic and oleic acids while decreasing essential fatty acids . This suggests that copper may modulate lipid metabolism through its interaction with fatty acids.

Case Studies and Research Findings

  • Copper Supplementation in Diets : A study conducted on male Sprague-Dawley rats fed diets with different copper levels revealed significant alterations in fatty acid profiles. The research indicated that copper supplementation could directly affect the desaturation of stearic acid and overall tissue lipid composition .
  • Copper Complexes in Supplements : Another investigation focused on the bioaccessibility of copper complexes within dietary supplements. It was found that the presence of stearic acid influenced the solubility and bioavailability of copper, highlighting the importance of formulation in achieving desired biological effects .
  • Electrochemical Synthesis : Research into electrochemically synthesized copper-organic complexes demonstrated that copper ions coordinated with fatty acids like stearate could exhibit distinct properties compared to their ionic counterparts. This coordination may enhance their biological activity by altering solubility and interaction with biological membranes .

Applications in Biomedical Fields

This compound is being explored for various applications beyond its antimicrobial properties:

  • Drug Delivery Systems : Due to its ability to form stable complexes with various drugs, copper stearate is being investigated as a potential carrier for targeted drug delivery.
  • Antioxidant Properties : Preliminary studies suggest that copper compounds may exhibit antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases.
  • Biocompatibility : The biocompatibility of copper stearate makes it a candidate for use in medical devices and implants.

Q & A

What are the standard synthesis protocols for preparing high-purity Copper(1+) stearate in laboratory settings?

Basic
this compound is synthesized via a precipitation method. A sodium stearate solution is mixed with a copper salt solution (e.g., CuCl) at 75°C under constant stirring (500 rpm). The precipitate is washed with water and dried under reduced pressure to remove residual solvents . Purity is confirmed through elemental analysis (e.g., mass% C, H, Cu) and comparison with theoretical values . For anhydrous forms, drying conditions must avoid thermal degradation below 255°C .

How do differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) characterize the thermal behavior of this compound?

Basic
DSC reveals phase transitions: this compound exhibits a solid-liquid phase change at 117°C and a melting point of 111°C . TGA shows a two-stage decomposition: initial mass loss starts at 255°C (attributed to decarboxylation and hydrocarbon chain breakdown), leaving copper oxides and carbonaceous residues. At 600°C, residual mass (39.2%) exceeds theoretical oxide yields (13.6%), indicating carbonization of stearate derivatives .

What mechanistic role does this compound play in accelerating PVC dehydrochlorination, and how does its catalytic efficiency compare to other metal stearates?

Advanced
this compound reduces the activation energy of PVC dehydrochlorination from 175 kJ/mol (pure PVC) to 107 kJ/mol by stabilizing ionic intermediates during HCl elimination . Comparative studies show Mg and Co stearates are less effective (activation energies: 114 and 105 kJ/mol, respectively). Copper’s lower electronegativity enhances Lewis acid activity, facilitating chloride ion abstraction. However, Co stearate extends induction times at 140–160°C, suggesting competitive mechanisms dependent on metal redox behavior .

How does the oil solubility of this compound enhance its catalytic performance in in-situ combustion processes for heavy oil upgrading?

Advanced
Unlike insoluble transition-metal oxides, this compound dissolves in hydrocarbons, enabling homogeneous distribution within heavy oil. This promotes low-temperature oxidation (LTO) by activating peroxy radicals, reducing ignition delays, and lowering activation energy. Post-decomposition, it forms CuO nanoparticles that further catalyze high-temperature coke combustion. HP-DSC and ARC data confirm its dual-phase activity: as a homogeneous catalyst (50–200°C) and heterogeneous catalyst (>300°C) .

What are the decomposition pathways of this compound under high-temperature conditions, and how can kinetic parameters like activation energy be determined using Broido’s method?

Advanced
Thermal decomposition follows:

Decarboxylation : Cu(C17H35COO)CuO+C34H70O2\text{Cu(C}_{17}\text{H}_{35}\text{COO)} \rightarrow \text{CuO} + \text{C}_{34}\text{H}_{70}\text{O}_2 (distearin) + CO2\text{CO}_2.

Carbonization : Distearin degrades into volatile hydrocarbons and residual carbon.

Broido’s method analyzes TGA data via the equation:
ln[ln(1/α)]=E/(RT)+constant\ln[\ln(1/\alpha)] = -E/(RT) + \text{constant}

where α\alpha is the extent of decomposition. For this compound, EE is calculated as 18 kJ/mol for the first stage .

What analytical techniques are critical for verifying the elemental composition and purity of synthesized this compound?

Basic
Key techniques include:

  • Elemental Analysis (EA) : Quantifies C, H, and Cu content (e.g., 69.2% C, 11.3% H, 10.1% Cu experimentally vs. 68.5% C, 11.5% H, 10.3% Cu theoretically) .
  • FTIR Spectroscopy : Confirms stearate coordination via asymmetric COO⁻ stretches (\sim1540 cm⁻¹) and Cu-O bonds (<600 cm⁻¹).
  • XRD : Identifies crystalline phases (e.g., anhydrous vs. hydrated forms) .

How does the dual-phase catalytic behavior of this compound influence its effectiveness in multi-stage oxidation reactions?

Advanced
In multi-stage processes like in-situ combustion, this compound acts as:

Homogeneous Catalyst (LTO phase) : Soluble Cu⁺ stabilizes peroxides, reducing ignition temperatures.

Heterogeneous Catalyst (post-decomposition) : CuO nanoparticles enhance coke combustion efficiency.

Comparative HP-DSC studies show this compound outperforms CuO alone by 30% in total heat release due to this dual functionality .

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